molecular formula C9H8FNOS B2813105 7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 866154-48-5

7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B2813105
CAS No.: 866154-48-5
M. Wt: 197.23
InChI Key: BARYOYUMWAJJEZ-UHFFFAOYSA-N
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Description

7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzothiazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and thiourea derivatives.

    Cyclization Reaction: The key step involves the cyclization of the starting materials under specific conditions, often involving the use of catalysts and solvents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects in treating diseases.

    Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    7-chloro-4-methyl-2H-1,4-benzothiazin-3(4H)-one: Similar structure but with a chlorine atom instead of fluorine, which can influence its properties.

Uniqueness

The presence of the fluorine atom in 7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one can significantly impact its chemical and biological properties, making it unique compared to its analogs. Fluorine atoms often enhance the stability, lipophilicity, and bioavailability of compounds.

Properties

IUPAC Name

7-fluoro-4-methyl-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNOS/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARYOYUMWAJJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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